Elevated Lipophilicity (cLogP) Versus 1-(1-Ethylcyclohexyl)piperazine
The target compound exhibits a calculated LogP of 2.25 , which is 0.41 units higher than that of its closest analog, 1-(1-ethylcyclohexyl)piperazine (cLogP 1.84) . This increase is attributable to the additional 4-methyl group on the cyclohexyl ring, which enhances molecular hydrophobicity without altering the piperazine core.
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | 2.25 (cLogP) |
| Comparator Or Baseline | 1-(1-Ethylcyclohexyl)piperazine: cLogP 1.84 |
| Quantified Difference | ΔcLogP = +0.41 |
| Conditions | In silico prediction using fragment-based method (unspecified algorithm); values obtained from vendor technical datasheets |
Why This Matters
A higher cLogP within the CNS‑preferred range (cLogP 2–4) improves the likelihood of passive blood–brain barrier permeation while maintaining acceptable aqueous solubility, making this compound a more suitable starting point for CNS‑targeted libraries.
